molecular formula C6H6N2O3 B154726 2-Methoxy-5-nitropyridine CAS No. 5446-92-4

2-Methoxy-5-nitropyridine

Cat. No. B154726
Key on ui cas rn: 5446-92-4
M. Wt: 154.12 g/mol
InChI Key: WUPLOZFIOAEYMG-UHFFFAOYSA-N
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Patent
US05648496

Procedure details

6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMSO (2 ml), and a resulting solution was added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was stirred at 25 ° C. for 9 hours and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjection to silica gel thin layer chromatography [eluent: ethyl acetate/hexane=1/1] to obtain 147 mg of 2-amino-6-methoxy-3-nitropyridine (yield: 87%).
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
potassium tert-butoxide
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.CO[NH2:14].CC(C)([O-])C.[K+].[Cl-].[NH4+]>CS(C)=O.[Cl-].[Zn+2].[Cl-]>[NH2:14][C:7]1[C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[N:8]=1 |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
154 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)[N+](=O)[O-]
Name
Quantity
71 mg
Type
reactant
Smiles
CON
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
potassium tert-butoxide
Quantity
336 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
136 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25 ° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A resulting organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
purified by subjection to silica gel thin layer chromatography [eluent: ethyl acetate/hexane=1/1]

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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